molecular formula C16H17FN4O2 B12231654 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12231654
M. Wt: 316.33 g/mol
InChI Key: AXVPJDUYCBKAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group and a pyrrolidine ring, which is further functionalized with a fluoropyridine carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methoxy group, and the attachment of the pyrrolidine and fluoropyridine moieties. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyrrolidine Ring: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the pyridazine core.

    Incorporation of the Fluoropyridine Carbonyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of fluoropyridine is coupled with the pyrrolidine-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoropyridine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-chloropyridazine
  • 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-ethylpyridazine
  • 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Uniqueness

The uniqueness of 3-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoropyridine moiety enhances its potential for specific interactions with biological targets, while the methoxy and methyl groups contribute to its overall stability and reactivity.

Properties

Molecular Formula

C16H17FN4O2

Molecular Weight

316.33 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C16H17FN4O2/c1-11-2-3-15(20-19-11)23-10-12-4-5-21(9-12)16(22)13-6-14(17)8-18-7-13/h2-3,6-8,12H,4-5,9-10H2,1H3

InChI Key

AXVPJDUYCBKAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CN=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.